molecular formula C16H14N2O B15002032 3-(4-Ethylanilino)indol-2-one CAS No. 68903-26-4

3-(4-Ethylanilino)indol-2-one

Cat. No.: B15002032
CAS No.: 68903-26-4
M. Wt: 250.29 g/mol
InChI Key: KLXJWNOQOFPKJY-UHFFFAOYSA-N
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Description

3-(4-Ethylanilino)indol-2-one is a substituted indol-2-one derivative characterized by a 4-ethylanilino group at the 3-position of the indole ring. This compound belongs to a class of molecules where modifications at the 3-position significantly influence physicochemical properties and biological activity. The synthesis typically involves nucleophilic addition of 4-substituted aniline to indole-2,3-dione (isatin), followed by alkylation or condensation reactions .

Properties

CAS No.

68903-26-4

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-(4-ethylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C16H14N2O/c1-2-11-7-9-12(10-8-11)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-10H,2H2,1H3,(H,17,18,19)

InChI Key

KLXJWNOQOFPKJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 3-[(4-ethylphenyl)imino]-1,3-dihydro- typically involves the reaction of indole with 4-ethylphenylamine under specific conditions. One common method is the Fischer indole synthesis, which involves the use of hydrazine and an acid catalyst under reflux conditions. Another method is the Mori-Ban-Hegedus indole synthesis, which uses a base such as silver carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The choice of method depends on factors such as cost, scalability, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 3-[(4-ethylphenyl)imino]-1,3-dihydro- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted indole derivatives.

Scientific Research Applications

2H-Indol-2-one, 3-[(4-ethylphenyl)imino]-1,3-dihydro- has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Indole derivatives are known for their biological activity, including antimicrobial and anticancer properties.

  • Medicine: : This compound and its derivatives may be explored for their therapeutic potential in treating various diseases.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2H-Indol-2-one, 3-[(4-ethylphenyl)imino]-1,3-dihydro- exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

Substituent Variations on the Anilino Group

  • 3-(4-Hydroxyanilino)indol-2-one (CAS 42407-83-0): Structural Difference: A hydroxyl group replaces the ethyl group on the anilino ring. This compound may exhibit stronger interactions with polar biological targets .
  • 3-(4-Chlorophenyl)acryloylphenyl Isoindoline-1,3-dione (Compound 4, ): Structural Difference: A chloro-substituted acryloylphenylisoindoline moiety replaces the ethylanilinoindol-2-one core. Impact: The chloro group and extended π-system may enhance electrophilic reactivity, favoring interactions with enzymes like acetylcholinesterase .

Core Modifications in Indol-2-one Derivatives

  • 3-Ethyl-1,3-dihydro-1-methyl-2H-indol-2-one (CAS 2525-35-1): Structural Difference: An ethyl group is directly attached to the indole ring instead of the anilino substituent.
  • (Z)-3-(1H-Pyrrol-2-ylmethylene)indolin-2-one (Compound 47, ) :

    • Structural Difference : A pyrrole ring is fused via a methylene group at the 3-position.
    • Impact : Enhanced planarity and conjugation, improving binding affinity for kinase targets like TLK2. This compound exhibited >98% purity and a high melting point (>220°C), suggesting robust crystallinity .

Table 1: Comparative Data on Key Indol-2-one Derivatives

Compound Substituent(s) Melting Point (°C) Purity (%) Biological Activity Reference
3-(4-Ethylanilino)indol-2-one 4-Ethylanilino at C3 Not reported Not reported Not reported
3-(4-Hydroxyanilino)indol-2-one 4-Hydroxyanilino at C3 Not reported Not reported Antioxidant, antimicrobial
Compound 47 () Pyrrol-2-ylmethylene at C3 >220 >98 TLK2 kinase inhibition
3-Methyloxindole (CAS 1504-06-9) Methyl at C3 150–152 Not reported Intermediate in drug synthesis
3-(Morpholinosulfonyl)indol-2-one Morpholinosulfonyl at C5 Not reported Not reported DNA gyrase inhibition (S. aureus)

Key Observations:

  • Lipophilicity: The ethyl group in 3-(4-Ethylanilino)indol-2-one likely enhances lipophilicity compared to hydroxyl or morpholinosulfonyl derivatives, favoring blood-brain barrier penetration.
  • Thermal Stability : Compounds with rigid fused rings (e.g., Compound 47) exhibit higher melting points due to crystalline packing .
  • Biological Activity: Substituents like morpholinosulfonyl () or pyrrole () confer specific enzyme inhibitory effects, whereas ethylanilino derivatives may prioritize pharmacokinetic optimization.

Biological Activity

3-(4-Ethylanilino)indol-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

3-(4-Ethylanilino)indol-2-one consists of an indole core with a 4-ethylaniline substituent. The presence of the ethyl group introduces steric hindrance, which can enhance selectivity towards certain biological targets while affecting solubility and permeability—key factors in drug development.

Property Details
Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
IUPAC Name 3-(4-Ethylanilino)indol-2-one
CAS Number 68903-26-4

Anticancer Properties

Research indicates that compounds similar to 3-(4-Ethylanilino)indol-2-one often exhibit anticancer properties. For instance, various indole derivatives have shown cytotoxic effects against different cancer cell lines. The specific activity of 3-(4-Ethylanilino)indol-2-one has yet to be extensively documented, but its structural analogs have demonstrated promising results in inducing apoptosis in tumor cells.

Case Study:
A study involving indole derivatives reported significant cytotoxicity against Jurkat and K562 cell lines, with IC50 values ranging from 2.8 to 26.17 μM/L for related compounds. This suggests that 3-(4-Ethylanilino)indol-2-one may possess similar properties, warranting further investigation into its potential as an antitumor agent .

The mechanism of action for compounds like 3-(4-Ethylanilino)indol-2-one typically involves interaction with cellular pathways that regulate proliferation and apoptosis. Indole derivatives often target kinases or other enzymes critical for cell cycle regulation, leading to inhibited growth and increased apoptosis in cancer cells.

Comparative Analysis with Related Compounds

To better understand the potential of 3-(4-Ethylanilino)indol-2-one, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-(4-Methylanilino)indol-2-oneMethyl group instead of ethylPotentially different electronic properties
IndirubinDihydroxy derivative of indoleKnown for strong antitumor activity
5-FluoroindoleFluorine substitution on the indoleEnhanced reactivity and biological activity

Synthesis Pathways

The synthesis of 3-(4-Ethylanilino)indol-2-one can be achieved through several methods involving electrophilic aromatic substitution reactions. The indole structure allows for various transformations that can enhance its biological activity.

  • Electrophilic Aromatic Substitution: The indole nitrogen can act as a nucleophile in reactions with electrophiles.
  • Functional Group Modifications: Introduction of various substituents can alter solubility and reactivity profiles.

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